{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride methanol
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Overview
Description
{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride methanol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazole ring, which is known for its biological activity, and a methoxyphenyl group, which can influence its chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been shown to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as alpha1-adrenergic receptors) and induce changes that could lead to therapeutic effects .
Biochemical Pathways
Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially interact with multiple biochemical pathways.
Pharmacokinetics
Compounds with similar structures have shown alpha1-adrenergic affinity in the range from 22 nm to 250 nm . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified promising lead compounds .
Result of Action
Thiazole derivatives have been found to possess various biological activities, suggesting that the compound could potentially have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride methanol typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thiourea under acidic conditions to form the thiazole ring.
Next, the methoxyphenyl group is introduced through a nucleophilic substitution reaction. The final step involves the methylation of the amine group to form the desired compound. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.
Scientific Research Applications
{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the thiazole ring.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
The uniqueness of {[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride methanol lies in its combination of the thiazole ring and methoxyphenyl group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS.2ClH/c1-14-10-5-3-2-4-8(10)9-7-15-11(6-12)13-9;;/h2-5,7H,6,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFSQSHLVOJQIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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